2-(2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptan-6-yl)-2-methylpropanoic acid
CAS No.:
Cat. No.: VC17862356
Molecular Formula: C15H25NO4
Molecular Weight: 283.36 g/mol
* For research use only. Not for human or veterinary use.
![2-(2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptan-6-yl)-2-methylpropanoic acid -](/images/structure/VC17862356.png)
Specification
Molecular Formula | C15H25NO4 |
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Molecular Weight | 283.36 g/mol |
IUPAC Name | 2-methyl-2-[2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azaspiro[3.3]heptan-6-yl]propanoic acid |
Standard InChI | InChI=1S/C15H25NO4/c1-13(2,3)20-12(19)16-8-15(9-16)6-10(7-15)14(4,5)11(17)18/h10H,6-9H2,1-5H3,(H,17,18) |
Standard InChI Key | XAKZDEMXQWUWOK-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)N1CC2(C1)CC(C2)C(C)(C)C(=O)O |
Introduction
Structural Characteristics and Nomenclature
The compound’s IUPAC name, 2-(2-(tert-butoxycarbonyl)-2-azaspiro[3.3]heptan-6-yl)-2-methylpropanoic acid, reflects its unique architecture:
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Spirocyclic Core: The azaspiro[3.3]heptane system consists of two fused three-membered rings (one pyrrolidine and one cyclopropane), creating a rigid bicyclic structure. This spiro arrangement imposes conformational constraints that enhance binding selectivity in molecular interactions .
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Boc Protection: The tert-butoxycarbonyl group at the 2-position of the azaspiro ring serves as a temporary protective moiety for the secondary amine, enabling selective functionalization during multi-step syntheses .
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Acid Functionalization: The 2-methylpropanoic acid (isobutyric acid) substituent at the 6-position introduces a carboxylic acid group, which facilitates solubility in polar solvents and provides a handle for further derivatization or conjugation .
Table 1: Key Structural and Molecular Data
Synthetic Pathways and Precursors
While no direct synthesis of 2-(2-(tert-butoxycarbonyl)-2-azaspiro[3.3]heptan-6-yl)-2-methylpropanoic acid is documented, its preparation can be inferred from methods used for analogous compounds:
Spirocyclic Core Formation
The azaspiro[3.3]heptane scaffold is typically synthesized via intramolecular cyclization or ring-closing metathesis. For example, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (CAS 1181816-12-5) is produced by oxidizing tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate with Dess-Martin periodinane .
Physicochemical Properties
Data extrapolated from structural analogs suggest the following characteristics:
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the carboxylic acid group, with limited solubility in water .
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Stability: The Boc group enhances stability under basic conditions but is cleavable under acidic conditions (e.g., trifluoroacetic acid) .
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Thermal Behavior: Analogous compounds exhibit melting points between 114–116°C, suggesting similar thermal stability for the methylpropanoic acid variant .
Table 2: Comparative Physicochemical Data
Applications in Drug Discovery
The compound’s spirocyclic core and functional groups make it valuable in:
PROTAC Development
Spirocyclic linkers, such as those derived from azaspiro[3.3]heptane, are employed in proteolysis-targeting chimeras (PROTACs) due to their rigidity and ability to optimize ternary complex formation . The Boc-protected amine allows for controlled conjugation to E3 ligase ligands or target protein binders.
Peptide Mimetics
The constrained geometry of the azaspiro[3.3]heptane core mimics peptide secondary structures, enabling its use in stabilizing bioactive conformations of peptidomimetic drugs .
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